

An In-depth Technical Guide to 3-Cyanochromone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Cyanochromone

Cat. No.: B1581749

[Get Quote](#)

Introduction

3-Cyanochromone, also known as 4-oxo-4H-chromene-3-carbonitrile, is a versatile heterocyclic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a chromone backbone fused with a nitrile group, imparts a range of valuable chemical and physical properties. This guide provides a comprehensive overview of **3-Cyanochromone**, detailing its synthesis, physicochemical characteristics, reactivity, and diverse applications, particularly in the realms of medicinal chemistry and materials science. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Core Properties and Identification

The foundational attributes of **3-Cyanochromone** are summarized below, providing essential information for its identification and handling.

Property	Value	Reference(s)
CAS Number	50743-17-4	[1] [2] [3]
Molecular Formula	C ₁₀ H ₅ NO ₂	[1] [2]
Molecular Weight	171.15 g/mol	[1] [2]
Appearance	White to light yellow crystalline powder	[1] [4]
Melting Point	174-176 °C	[3] [4]
Boiling Point	278.3 °C (Predicted)	[4]
Density	1.34 g/cm ³ (Predicted)	[4]
Solubility	Soluble in organic solvents such as DMSO and DMF.	[2]
Storage	Store in a cool, dry place, sealed from moisture.	[5]

Spectroscopic Characterization

The structural elucidation of **3-Cyanochromone** is confirmed through various spectroscopic techniques. While a complete experimental dataset for the parent compound is not readily available in all public databases, the following represents a combination of data from closely related analogs and expected values.

Infrared (IR) Spectroscopy

The IR spectrum of chromone derivatives provides key information about their functional groups. For a compound similar to **3-Cyanochromone**, the following characteristic peaks are expected:

- ~2230-2210 cm⁻¹ (C≡N stretch): A sharp, strong absorption characteristic of the nitrile group.
- ~1650-1630 cm⁻¹ (C=O stretch): A strong absorption corresponding to the carbonyl group of the γ-pyrone ring.

- $\sim 1600\text{-}1450\text{ cm}^{-1}$ (C=C stretch): Absorptions from the aromatic ring and the pyrone ring.
- $\sim 1250\text{-}1000\text{ cm}^{-1}$ (C-O stretch): Stretching vibrations of the ether linkage within the chromone ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra are crucial for confirming the molecular structure. Based on data for related 4H-chromene-3-carbonitrile derivatives, the following chemical shifts can be anticipated[1]:

^1H NMR (in DMSO-d₆):

- $\delta \sim 8.8\text{-}8.9\text{ ppm}$ (s, 1H): H-2 proton of the chromone ring.
- $\delta \sim 7.5\text{-}8.2\text{ ppm}$ (m, 4H): Aromatic protons of the fused benzene ring.

^{13}C NMR (in DMSO-d₆):

- $\delta \sim 175\text{ ppm}$: Carbonyl carbon (C-4).
- $\delta \sim 155\text{-}160\text{ ppm}$: C-2 and C-8a.
- $\delta \sim 115\text{-}135\text{ ppm}$: Aromatic carbons.
- $\delta \sim 115\text{ ppm}$: Nitrile carbon (C≡N).
- $\delta \sim 105\text{ ppm}$: C-3.

Mass Spectrometry (MS)

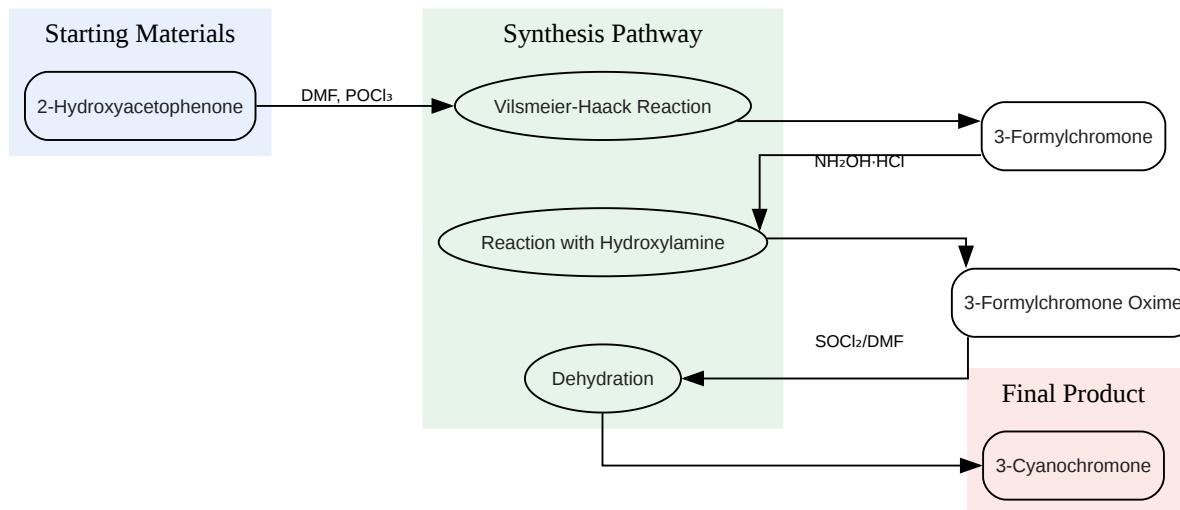
Electron ionization mass spectrometry would be expected to show a prominent molecular ion peak (M^+) at m/z 171. Key fragmentation patterns would likely involve the loss of CO (m/z 143) and subsequent fragmentation of the aromatic ring system.

Synthesis of 3-Cyanochromone

3-Cyanochromone can be synthesized through several routes, often starting from readily available precursors. One common and efficient method involves the reaction of 2-

hydroxyacetophenone.

General Synthesis Protocol


A widely utilized method for the synthesis of 4H-chromene derivatives involves a multicomponent reaction. A general procedure is as follows[1][4]:

- Step 1: Formation of a Chalcone Intermediate: A substituted 2-hydroxybenzaldehyde is reacted with a compound containing an active methylene group, such as malononitrile, in the presence of a basic catalyst (e.g., piperidine or triethylamine) in a suitable solvent like ethanol.
- Step 2: Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the chromene ring.

A more direct synthesis of **3-cyanochromone** can be achieved from 3-formylchromone.

Protocol: Synthesis from 3-Formylchromone Oxime[6]

- Preparation of 3-Formylchromone Oxime: 3-Formylchromone is reacted with hydroxylamine hydrochloride in a suitable solvent to form the corresponding oxime.
- Dehydration to the Nitrile: The 3-formylchromone oxime is then subjected to dehydration using a reagent such as a dimethylformamide-thionyl chloride complex to yield **3-cyanochromone**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **3-Cyanochromone**.

Chemical Reactivity and Key Reactions

The reactivity of **3-Cyanochromone** is characterized by the electrophilic nature of the pyrone ring and the nucleophilic character of the nitrile group under certain conditions. It serves as a valuable building block for the synthesis of more complex heterocyclic systems.

Reaction with Nucleophiles

3-Cyanochromone readily reacts with various nucleophiles. The C-2 position of the chromone ring is susceptible to nucleophilic attack, often leading to ring-opening followed by recyclization to form different heterocyclic structures.

Reaction with Hydrazine Hydrate:

The reaction of chromones with hydrazine hydrate is a well-established method for the synthesis of pyrazole derivatives[7].

Experimental Protocol: Synthesis of a Pyrazole Derivative[7]

- A solution of the 3-substituted chromone (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide is prepared.
- Hydrazine hydrate (an excess, typically 2-5 equivalents) is added to the solution.
- The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

[Click to download full resolution via product page](#)

Caption: General reactivity of **3-Cyanochromone** with nucleophiles.

Applications in Research and Development

The unique structural features of **3-Cyanochromone** make it a valuable scaffold in several areas of scientific research.

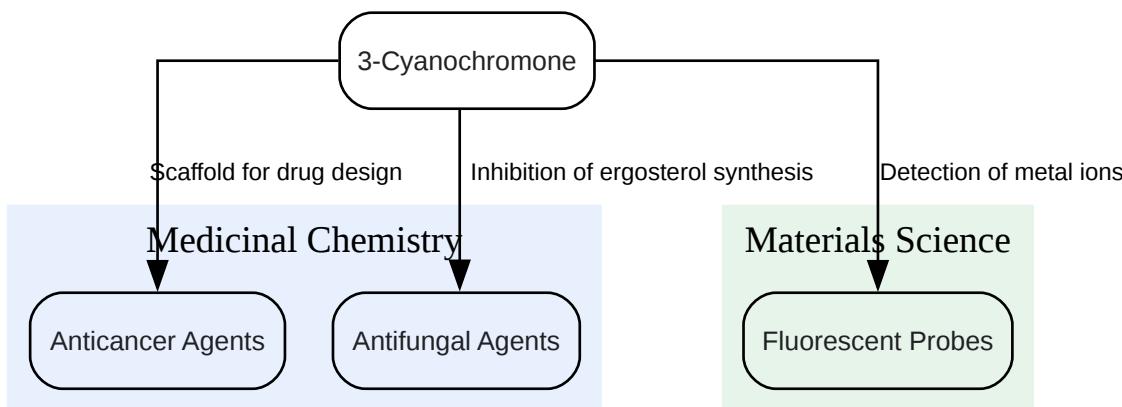
Medicinal Chemistry

The chromone nucleus is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The addition of the cyano group in **3-Cyanochromone** further enhances its potential as a pharmacophore.

- **Anticancer Activity:** Derivatives of 3-cyanopyridine and chromones have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of

action include the inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication and repair in cancer cells[8][9].

- **Antifungal Activity:** Chromone derivatives have shown promise as antifungal agents. One of the key mechanisms is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane[6][10][11]. By targeting enzymes in the ergosterol pathway, these compounds can disrupt membrane integrity and inhibit fungal growth.


Fluorescent Probes

The chromone moiety possesses inherent fluorescent properties. This has led to the development of **3-Cyanochromone**-based derivatives as fluorescent probes for the detection of various analytes.

- **Metal Ion Detection:** Chromone-based probes have been designed for the selective detection of metal ions such as Fe^{3+} [2][12]. The binding of the metal ion to the probe can induce a change in its fluorescence properties (e.g., "turn-off" or "turn-on" response), allowing for sensitive and selective detection.

Experimental Protocol: Detection of Fe^{3+} using a Chromone-based Probe[2]

- A stock solution of the chromone-based fluorescent probe is prepared in a suitable solvent (e.g., DMSO).
- In a cuvette, the probe solution is diluted with a buffer to the desired concentration.
- The initial fluorescence spectrum of the probe is recorded using a spectrofluorometer.
- Aliquots of a solution containing Fe^{3+} are added to the cuvette, and the fluorescence spectrum is recorded after each addition.
- A "turn-off" response, characterized by a decrease in fluorescence intensity, indicates the detection of Fe^{3+} .

[Click to download full resolution via product page](#)

Caption: Key application areas of **3-Cyanochromone**.

Conclusion

3-Cyanochromone is a compound of significant scientific interest, possessing a rich chemistry and a wide array of potential applications. Its role as a versatile synthetic intermediate allows for the creation of diverse and complex molecular architectures. In the field of medicinal chemistry, it serves as a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Furthermore, its inherent photophysical properties make it an attractive candidate for the design of advanced fluorescent materials. This guide has provided a comprehensive overview of the current knowledge on **3-Cyanochromone**, and it is anticipated that further research will continue to unveil new and exciting applications for this valuable compound.

References

- Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. (2024). PubMed Central. [\[Link\]](#)
- The Monitoring and Cell Imaging of Fe³⁺ Using a Chromone-Based Fluorescence Probe. (2024). MDPI. [\[Link\]](#)
- **3-Cyanochromone**. MySkinRecipes. [\[Link\]](#)
- A mild and facile method for the synthesis of **3-cyanochromones** from oximes derived from 3-formylchromones using dimethylformamide - Thionylchloride complex. (2025).
- **3-CYANOCHROMONE** - ChemBK. ChemBK. [\[Link\]](#)
- SYNTHESIS OF 4-OXO-4H-CHROMENE DERIVATIVE WITH FUSED BENZODIAZEPINE RING. Distant Reader Study Carrels. [\[Link\]](#)

- One-pot synthesis of 4H-Chromene and Dihydropyrano[3,2-c]chromene derivatives in hydroalcoholic media. (2011). SciSpace. [\[Link\]](#)
- Synthesis of 4H-chromene-3-carbonitrile derivatives through...
- Ultrasound-assisted synthesis and biological significance of substituted 4H-chromene-3-carbonitrile using greenery approaches.
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [\[Link\]](#)
- DNA topoisomerases as molecular targets for anticancer drugs. PubMed Central. [\[Link\]](#)
- Topoisomerases as Anticancer Targets. PubMed Central. [\[Link\]](#)
- A Highly Selective "Turn-on" Fluorescent Probe for Detection of Fe³⁺ in Cells. PubMed. [\[Link\]](#)
- Fe³⁺-selective enhanced fluorescence probe based on a rhodamine derivative. (2025).
- An Fe(III)-Based Fluorescent Probe for Carbon Monoxide only Senses the "CO Donor" Used, CORM-3, but Not CO. (2025). NIH. [\[Link\]](#)
- Fluorescent probe for Fe(iii) based on pyrene grafted multiwalled carbon nanotubes by click reaction. Analyst (RSC Publishing). [\[Link\]](#)
- Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. (2025).
- Inhibition of Ergosterol Synthesis by Novel Antifungal Compounds Targeting C-14 Reductase. PubMed. [\[Link\]](#)
- Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors. NIH. [\[Link\]](#)
- DNA topoisomerase targeting drugs. Oncohema Key. [\[Link\]](#)
- (A) Human type II topoisomerase (green and cyan) inhibition by the anti-cancer drug etoposide (white).
- Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents.
- Summarized synthesis of ergosterol, the fungal sterol, and detailed...
- Synthesis of Chromone-Related Pyrazole Compounds. PubMed Central. [\[Link\]](#)
- Organic Syntheses Procedure. [\[Link\]](#)
- Reaction of β -Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1',2'-e][1][2][4][6]tetrazine, a Novel Ring System. (2025).
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [\[Link\]](#)
- (PDF) Reaction of β -Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1',2'-e][1][2][4][6]tetrazine, a Novel Ring System. (2025).
- ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883).
- The ¹³C-NMR Spectral data of the compound.
- ¹³ Carbon NMR. NMR Service. [\[Link\]](#)
- I³c NMR SPECTRAL ANALYSIS OF c(-AMINONITRILES. HETEROCYCLES. [\[Link\]](#)

- Variable Temperature NMR Experiment Studying Cyanopyridone Structure. Vietnam Journal of Science and Technology. [Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- 1H NMR Spectrum (1D, CDCl₃, experimental) (HMDB0005805).
- Fig. S4 1 H NMR spectrum of 1 -CN in CD₃ COCD₃.
- Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. MDPI. [Link]
- Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid.
- Table of Characteristic IR Absorptions. ICT Prague. [Link]
- Fig. S12. IR spectrum of compound 6.
- Calculated (top) and experimental (bottom) IR spectra of C₆₀H₃₆.
- Chromone-3-carbonitrile. NIST WebBook. [Link]
- mass spectra - fragmentation p
- Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
- Predicted fragmentation pattern for compound 12.
- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
- ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. (2025).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Monitoring and Cell Imaging of Fe³⁺ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. carrels.distantreader.org [carrels.distantreader.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlling antifungal activity with light: Optical regulation of fungal ergosterol biosynthetic pathway with photo-responsive CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Highly Selective "Turn-on" Fluorescent Probe for Detection of Fe3+ in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Cyanochromone: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581749#3-cyanochromone-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com